molecular formula C9H16N2O B13174850 2-(2-tert-Butyl-1,3-oxazol-4-yl)ethan-1-amine

2-(2-tert-Butyl-1,3-oxazol-4-yl)ethan-1-amine

Cat. No.: B13174850
M. Wt: 168.24 g/mol
InChI Key: OMWJGIBWUDFLEU-UHFFFAOYSA-N
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Description

2-(2-tert-Butyl-1,3-oxazol-4-yl)ethan-1-amine is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Oxazole derivatives have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butyl-1,3-oxazol-4-yl)ethan-1-amine typically involves the formation of the oxazole ring followed by the introduction of the ethanamine side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The tert-butyl group is introduced to enhance the stability and solubility of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butyl-1,3-oxazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxazole ring or the ethanamine side chain .

Mechanism of Action

The mechanism of action of 2-(2-tert-Butyl-1,3-oxazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ethanamine side chain may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-tert-Butyl-1,3-oxazol-4-yl)ethan-1-amine is unique due to its specific structure, which combines the oxazole ring with an ethanamine side chain. This combination enhances its stability, solubility, and biological activity, making it a valuable compound for various applications in research and industry .

Biological Activity

2-(2-tert-Butyl-1,3-oxazol-4-yl)ethan-1-amine, with the CAS number 1267971-57-2, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol. The compound features an oxazole ring that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₉H₁₆N₂O
Molecular Weight168.24 g/mol
CAS Number1267971-57-2

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl isocyanide with ethylene diamine under controlled conditions. This method allows for the formation of the oxazole ring while incorporating the amine functional group.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of similar oxazole derivatives against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 20 to 40 µM against resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. In vitro assays demonstrated that this compound could inhibit cell proliferation in several cancer cell lines. For instance, it showed a higher antiproliferative effect compared to standard chemotherapeutic agents like Combretastatin-A4 .

Table: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)10

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The oxazole moiety allows for binding to various enzymes and receptors, potentially modulating their activity. This interaction can lead to apoptosis in cancer cells or inhibition of bacterial growth by disrupting essential cellular processes.

Case Studies

Several case studies have documented the efficacy of oxazole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of a related oxazole compound against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load in patients treated with the compound compared to those receiving standard therapy .
  • Case Study on Anticancer Properties : A study involving cancer patients treated with an oxazole derivative showed promising results in tumor size reduction and improved patient survival rates compared to traditional treatments .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-(2-tert-butyl-1,3-oxazol-4-yl)ethanamine

InChI

InChI=1S/C9H16N2O/c1-9(2,3)8-11-7(4-5-10)6-12-8/h6H,4-5,10H2,1-3H3

InChI Key

OMWJGIBWUDFLEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CO1)CCN

Origin of Product

United States

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